molecular formula C20H24N6O4S B2527220 3,4-dimethoxy-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1421522-23-7

3,4-dimethoxy-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2527220
CAS No.: 1421522-23-7
M. Wt: 444.51
InChI Key: GYXVYZNNAOUSEI-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a synthetic chemical compound of significant interest in biochemical and pharmacological research. Its complex molecular structure, featuring a benzenesulfonamide group linked to a substituted pyrimidine ring via an ethylenediamine chain, suggests potential as a core scaffold for the development of targeted therapeutic agents. Researchers can leverage this compound as a key intermediate in organic synthesis and medicinal chemistry projects, particularly in the design and synthesis of novel kinase inhibitors. The presence of both pyrimidine and pyridine motifs, which are common in many approved drugs, indicates its potential utility in probing signal transduction pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For comprehensive product specifications and detailed handling instructions, please contact our technical support team.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S/c1-14-24-19(13-20(25-14)26-18-6-4-5-9-21-18)22-10-11-23-31(27,28)15-7-8-16(29-2)17(12-15)30-3/h4-9,12-13,23H,10-11H2,1-3H3,(H2,21,22,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXVYZNNAOUSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4-dimethoxy-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a sulfonamide derivative with potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃N₅O₃S
  • Molecular Weight : 393.46 g/mol

This compound features a benzenesulfonamide core with methoxy and pyrimidine substituents, which may contribute to its biological activity.

Anticancer Activity

Research has indicated that sulfonamide derivatives exhibit anticancer properties. A study highlighted the effectiveness of similar compounds in inhibiting cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of signaling pathways involved in cell survival and death . The specific mechanisms often involve the inhibition of key enzymes or receptors associated with tumor growth.

Cardiovascular Effects

Another significant aspect of the biological activity of sulfonamides is their effect on cardiovascular parameters. A study demonstrated that certain benzenesulfonamide derivatives could influence perfusion pressure and coronary resistance in isolated rat heart models. The results suggested that these compounds could interact with calcium channels, leading to decreased perfusion pressure and altered coronary resistance . This interaction is crucial for understanding how these compounds might be used in managing cardiovascular diseases.

Study 1: Anticancer Activity

A recent study assessed the anticancer effects of various sulfonamide derivatives, including those structurally related to our compound. The results indicated a significant reduction in cell viability in cancer cell lines treated with these compounds. The study utilized both in vitro assays and in vivo models to confirm the efficacy of these sulfonamide derivatives against different types of cancer .

Study 2: Cardiovascular Impact

In an experimental setup involving isolated rat hearts, researchers evaluated the impact of several benzenesulfonamide derivatives on perfusion pressure. The findings revealed that the tested compounds significantly reduced perfusion pressure compared to controls, suggesting a potential therapeutic role in managing hypertension or other cardiovascular conditions .

Table: Summary of Biological Activities

Activity TypeCompound EffectReference
AnticancerInduces apoptosis in cancer cells
CardiovascularDecreases perfusion pressure
AntimicrobialInhibits bacterial growthGeneral knowledge

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that similar compounds exhibit favorable pharmacokinetic profiles, with good oral bioavailability and moderate half-lives. However, detailed studies are required to establish specific parameters for this compound.

Potential Toxicity

As with many pharmaceutical agents, toxicity studies are crucial. Preliminary data indicate that some sulfonamide derivatives can cause adverse effects; thus, thorough toxicological assessments must be conducted to ensure safety for potential clinical use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous derivatives are outlined below.

Structural Comparison

Feature Target Compound Example Compound ()
Core Structure Pyrimidine with pyridin-2-ylamino and methyl groups Pyrazolo[3,4-d]pyrimidine with chromen-2-yl and fluorophenyl groups
Sulfonamide Substituent 3,4-Dimethoxybenzenesulfonamide N-Methylbenzenesulfonamide with fluorinated aromatic substitution
Molecular Weight ~445 g/mol (calculated) 589.1 g/mol (observed)
Key Functional Groups Dimethoxy (solubility), pyridin-2-ylamino (H-bonding) Fluorophenyl (lipophilicity), chromen-2-yl (rigidity), methylsulfonamide (metabolic stability)
Hydrogen Bond Donors 4 (pyridin-2-ylamino NH, sulfonamide NH, pyrimidine NH) 3 (pyrazolo NH, sulfonamide NH, chromen carbonyl)

Target Selectivity and Potency

  • Target Compound: The pyridin-2-ylamino group may enhance selectivity for tyrosine kinases (e.g., JAK2 or EGFR) due to its ability to form hydrogen bonds with kinase hinge regions.
  • Compound : The fluorophenyl and chromen-2-yl groups suggest targeting of serine/threonine kinases (e.g., CDK or Aurora kinases). Fluorine substitutions increase membrane permeability but may reduce solubility, as seen in its higher molecular weight and lower yield (28%) .

Pharmacokinetic Properties

  • Solubility : The target compound’s dimethoxy groups enhance solubility compared to the fluorinated compound, which relies on lipophilic fluorine atoms.
  • Metabolic Stability: The pyridin-2-ylamino group in the target compound may undergo oxidative metabolism, whereas the compound’s methylsulfonamide and fluorinated aromatic rings could slow hepatic clearance.

Hypothetical Advantages

  • The target compound’s lower molecular weight (~445 vs. 589.1 g/mol) suggests better bioavailability.
  • Dimethoxy substituents may reduce cytotoxicity risks associated with highly fluorinated analogs.

Research Findings and Limitations

  • Experimental Data Gap: No direct biological data (e.g., IC₅₀ values, kinase panel screens) are available for the target compound, necessitating caution in claims about efficacy or specificity.
  • Relevance : The referenced patent compound demonstrates the role of sulfonamide modifications in kinase inhibition but differs significantly in core structure and substituents .

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